
2-Amino-1-(3-chloro-4-hydroxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(3-chloro-4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H8ClNO2. This compound is characterized by the presence of an amino group, a chloro substituent, and a hydroxy group on a phenyl ring, along with a ketone functional group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-chloro-4-hydroxyphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-hydroxybenzaldehyde with aminoacetone in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of ethylene dichloride as a solvent. Phenol is reacted with a mineral acid salt of aminoacetonitrile by introducing dried hydrogen chloride gas in the presence of an anhydrous aluminum chloride catalyst at 30-60°C. The intermediate imine layer is separated and hydrolyzed to yield the final product .
化学反応の分析
Types of Reactions
2-Amino-1-(3-chloro-4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl ethanones.
科学的研究の応用
2-Amino-1-(3-chloro-4-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a quorum sensing inhibitor in bacterial studies.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Amino-1-(3-chloro-4-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. For instance, in bacterial studies, it acts as a quorum sensing inhibitor by suppressing the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa. This disturbance in the quorum sensing system leads to inhibited activity of antioxidant enzymes and enhanced oxidative stress .
類似化合物との比較
Similar Compounds
2-Amino-1-(4-chloro-phenyl)ethanone: Similar structure but with the chloro substituent at the para position.
1-(4-Amino-2-hydroxyphenyl)ethanone: Similar structure but without the chloro substituent.
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: Contains an additional hydroxy group.
Uniqueness
2-Amino-1-(3-chloro-4-hydroxyphenyl)ethanone is unique due to the specific positioning of the chloro and hydroxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
73898-70-1 |
|---|---|
分子式 |
C8H8ClNO2 |
分子量 |
185.61 g/mol |
IUPAC名 |
2-amino-1-(3-chloro-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H8ClNO2/c9-6-3-5(8(12)4-10)1-2-7(6)11/h1-3,11H,4,10H2 |
InChIキー |
GJYHNLQCIJEHGW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)CN)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[4-(pyrrolidin-3-yl)phenyl]carbamate](/img/structure/B13618219.png)
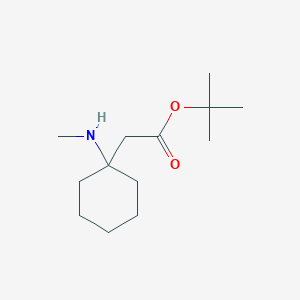
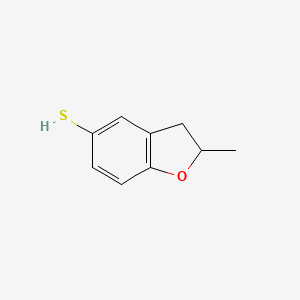
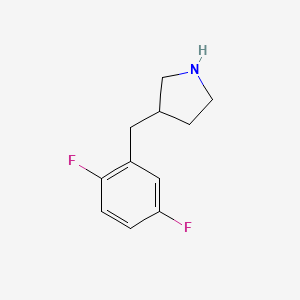
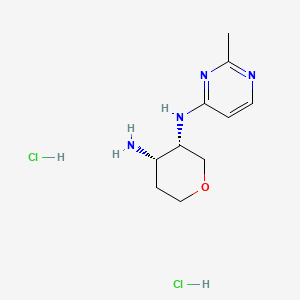
![4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B13618249.png)
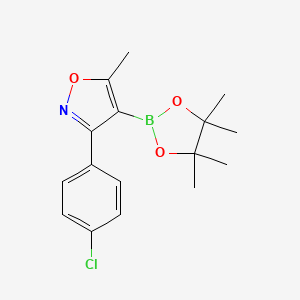
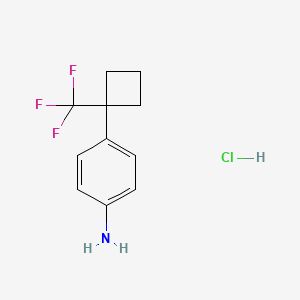
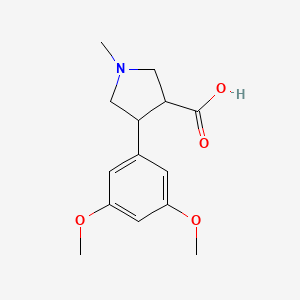

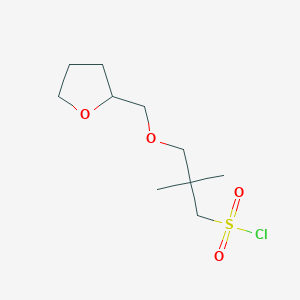
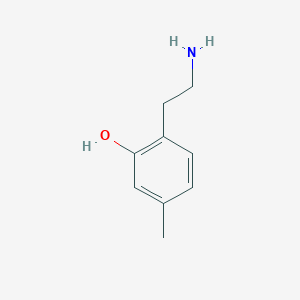
![1-[(4-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13618290.png)
![1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine](/img/structure/B13618296.png)
